molecular formula C28H34N4O3 B590281 (2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one CAS No. 220038-18-6

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one

Cat. No.: B590281
CAS No.: 220038-18-6
M. Wt: 474.605
InChI Key: VJTABXDSZIOUGU-FYTWVXJKSA-N
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Chemical Reactions Analysis

1,1’,2,2’,3,3’,4,4’-Octahydro Staurosporine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

1,1’,2,2’,3,3’,4,4’-Octahydro Staurosporine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’,2,2’,3,3’,4,4’-Octahydro Staurosporine involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to potential therapeutic effects. The molecular targets include specific protein kinases involved in cell growth and proliferation .

Comparison with Similar Compounds

1,1’,2,2’,3,3’,4,4’-Octahydro Staurosporine is unique compared to other similar compounds due to its specific chemical structure and potent inhibitory effects on protein kinases. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity and potency, making 1,1’,2,2’,3,3’,4,4’-Octahydro Staurosporine a valuable tool in scientific research .

Properties

IUPAC Name

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h17,20,26,29H,4-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTABXDSZIOUGU-FYTWVXJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=C(N2C7=C53)CCCC8)CNC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=C(N2C7=C53)CCCC8)CNC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858237
Record name (5S,6R,7R,9R)-6-Methoxy-5-methyl-7-(methylamino)-1,2,3,4,6,7,8,9,10,11,12,13,15,16-tetradecahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220038-18-6
Record name (5S,6R,7R,9R)-6-Methoxy-5-methyl-7-(methylamino)-1,2,3,4,6,7,8,9,10,11,12,13,15,16-tetradecahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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